14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

Catalog No.
S548402
CAS No.
917879-39-1
M.F
C24H25N5O5S
M. Wt
495.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]...

CAS Number

917879-39-1

Product Name

14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

IUPAC Name

14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

Molecular Formula

C24H25N5O5S

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1

InChI Key

JGEBLDKNWBUGRZ-HXUWFJFHSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2

Solubility

Soluble in DMSO, not in water

Synonyms

MK2461; MK 2461; MK-2461

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2

Isomeric SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2

Description

The exact mass of the compound MK-2461 is 495.15764 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of c-Met Receptor

MK-2461 acts as a kinase inhibitor, specifically targeting a protein called c-Met (also known as hepatocyte growth factor receptor). C-Met plays a crucial role in cell signaling pathways that regulate cell growth, migration, and survival. In some cancers, c-Met is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor formation. Studies have shown that MK-2461 effectively inhibits the activated form of c-Met, thereby blocking these pro-cancerous signals.

Activity against other Kinases

While c-Met is a primary target, MK-2461 also exhibits inhibitory activity against other kinases, including fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and others []. This multi-targeted approach may be beneficial for treating cancers driven by different signaling pathways.

The compound 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene is a complex organic molecule with a molecular formula of C24H25N5O5S. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The structure features multiple functional groups including a dioxane ring, a methylsulfamoyl moiety, and a pyrazole derivative, contributing to its potential pharmacological properties.

MK-2461 acts by competitively binding to the ATP-binding pocket of the c-Met receptor, preventing ATP from binding and subsequent signal transduction. This inhibits downstream pathways essential for cancer cell growth, survival, and metastasis [, ]. Additionally, MK-2461 exhibits some activity against other receptor tyrosine kinases like Flt1, Flt3, and Ron, potentially contributing to its anti-tumor effects [, ].

The reactivity of this compound can be attributed to its functional groups. The dioxane ring can undergo hydrolysis under acidic or basic conditions, while the sulfamoyl group may participate in nucleophilic substitution reactions. The presence of the pyrazole ring suggests potential reactivity towards electrophiles and could facilitate further modifications through reactions such as alkylation or acylation.

Research indicates that this compound exhibits significant biological activity. Specifically, it has been identified as an ATP-competitive multitargeted inhibitor of activated c-Met with an IC50 value of approximately 2.5 nM . This inhibition is crucial for therapeutic applications in cancer treatment, as c-Met is often implicated in tumor growth and metastasis.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dioxane Ring: This can be achieved through the condensation of appropriate aldehydes and diols.
  • Sulfamoylation: The introduction of the methylsulfamoyl group may involve reacting amines with sulfonyl chlorides.
  • Pyrazole Incorporation: The pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Final Coupling: The final steps would involve coupling these intermediates to form the complete structure.

Several compounds share structural similarities with 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
MK-2461Contains similar pyrazole and dioxane structuresInhibitor of c-Met
S2774Related to pyrazole derivativesPotential anti-cancer activity
Benzocycloheptapyridine DerivativesSimilar core structureVarious pharmacological properties

The uniqueness of 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene lies in its specific combination of functional groups and its potent inhibitory action on c-Met signaling pathways compared to these related compounds.

This detailed exploration highlights the significance and potential applications of this complex organic molecule in both research and therapeutic settings.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

495.15764009 g/mol

Monoisotopic Mass

495.15764009 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4200RD53XF

Wikipedia

Mk-2461

Dates

Modify: 2023-08-15
1. Pan, Bo-Sheng; Chan, Grace K. Y.; Chenard, Melissa; Chi, An; Davis, Lenora J.; Deshmukh, Sujal V.; Gibbs, Jackson B.; Gil, Susana; Hang, Gaozhen; Hatch, Harold; Jewell, James P.; Kariv, Ilona; Katz, Jason D.; Kunii, Kaiko; Lu, Wei; Lutterbach, Bart A.; Paweletz, Cloud P.; Qu, Xianlu; Reilly, John F.; Szewczak, Alexander A.; Zeng, Qinwen; Kohl, Nancy E.; Dinsmore, Christopher J. MK-2461, a Novel Multitargeted Kinase Inhibitor, Preferentially Inhibits the Activated c-Met Receptor. Cancer Research (2010), 70(4), 1524-1533.
2. Burgess, Theresa L.; Coxon, Angela; Dussault, Isabelle; Kaplan-Lefko, Paula; Polverino, Anthony J.; Beaupre, Darrin. Combinations VEGF(R) inhibitors and hepatocyte growth factor (c-met) inhibitors for the treatment of cancer. PCT Int. Appl. (2009), 83pp. CODEN: PIXXD2 WO 2009140549
3. Tomillero A; Moral M A Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2009), 31(1), 47-57.

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